What are the chemical properties of 2-Bromo-5-chloropyrazine
What are the chemical properties of 2-Bromo-5-chloropyrazine
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-5-chloropyrazine
This guide provides a comprehensive technical overview of 2-Bromo-5-chloropyrazine (CAS No. 912773-21-8), a key heterocyclic building block in modern medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's core chemical properties, explores its reactivity with a focus on strategic synthetic applications, and provides field-proven experimental protocols.
Introduction: A Versatile Heterocyclic Intermediate
Caption: Structure of 2-Bromo-5-chloropyrazine.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 912773-21-8 | [1][2] |
| Molecular Formula | C₄H₂BrClN₂ | [1][3][6] |
| Molecular Weight | 193.43 g/mol | [1][3][6] |
| Appearance | White to light beige solid | [3] |
| Boiling Point | 208.1 °C at 760 mmHg | [1][2] |
| Density | ~1.86 g/cm³ | [1][2] |
| Flash Point | 79.7 °C | [1][2] |
| Canonical SMILES | C1=C(N=CC(=N1)Br)Cl | [6] |
| InChIKey | UXCPLGLOAZWCKO-UHFFFAOYSA-N | [6][7] |
Spectroscopic data (NMR, HPLC, LC-MS) for this compound are available from various suppliers for identity confirmation.[8]
Core Reactivity and Synthetic Utility
The synthetic value of 2-Bromo-5-chloropyrazine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C-I > C-Br > C-Cl.[9][10] This principle is the key to achieving regioselectivity. The C-Br bond at the 2-position is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond at the 5-position. This allows for the selective functionalization of the C-Br bond under milder conditions, leaving the C-Cl bond intact for subsequent transformations.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl compounds prevalent in pharmaceuticals.[10][11]
Mechanistic Insight: The reaction is initiated by the oxidative addition of the more reactive C-Br bond of 2-Bromo-5-chloropyrazine to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; electron-rich, bulky phosphine ligands stabilize the palladium catalyst and promote the reaction.[10][12]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Field-Proven Protocol: Selective Suzuki-Miyaura Coupling
This generalized protocol targets the selective coupling at the C-Br position.
-
Inert Atmosphere Setup: To a flame-dried reaction flask, add 2-Bromo-5-chloropyrazine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.
-
Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).
-
Reaction Execution: Heat the mixture under an inert atmosphere (Argon or Nitrogen) to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Causality Behind Choices:
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid. The choice of base can influence reaction rates and yields.[10]
-
Solvent: The solvent system is chosen to ensure solubility of all reactants and facilitate the reaction; aqueous mixtures often accelerate the transmetalation step.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[13]
Mechanistic Insight: Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, association of the amine, deprotonation by a strong base to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14] The use of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is critical for deprotonating the amine in the catalytic cycle.[15]
Caption: General Experimental Workflow for Cross-Coupling.
Field-Proven Protocol: Selective Buchwald-Hartwig Amination
This protocol describes the amination at the more reactive C-Br position.
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv.) to a reaction vessel.
-
Reagent Addition: Add 2-Bromo-5-chloropyrazine (1.0 equiv.) and the primary or secondary amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Causality Behind Choices:
-
Strong Base: Unlike the Suzuki reaction, a much stronger base like NaOtBu is required to deprotonate the amine bound to the palladium center, forming the key palladium-amido intermediate necessary for reductive elimination.[15]
-
Bulky, Electron-Rich Ligands: Ligands like XPhos or BINAP accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[15]
Safety and Handling
2-Bromo-5-chloropyrazine is considered hazardous. Based on available data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[6]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]
-
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[16][17]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[16]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and refrigerated under an inert atmosphere.[1][16]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17]
Conclusion
2-Bromo-5-chloropyrazine is a high-value synthetic intermediate whose utility is defined by the differential reactivity of its two halogen substituents. A thorough understanding of its properties and the principles of palladium-catalyzed cross-coupling allows chemists to strategically and selectively functionalize the pyrazine core. This capability makes it an indispensable tool for constructing complex molecular architectures, particularly in the rapid-paced environment of pharmaceutical research and development.
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